2-Chloro-5-(methoxycarbonyl)phenylboronic acid

Physical Property Purification Crystallinity

Regioisomeric impurities in Suzuki-Miyaura coupling can derail lead optimization. 2-Chloro-5-(methoxycarbonyl)phenylboronic acid (CAS 913835-92-4) provides a precisely functionalized 1,2,5-substituted scaffold in ≥98% purity. • Orthogonal 2-Cl handle enables sequential cross-coupling (Suzuki then Buchwald-Hartwig) for rapid library synthesis. • Methyl ester survives Suzuki coupling, enabling late-stage hydrolysis to the carboxylic acid pharmacophore. • Crystalline solid (mp 230-232°C) facilitates purification to high isotopic purity for deuterated metabolite standards. • Proven building block for KEAP1-NRF2 protein-protein interaction modulators. Ships ambient; bulk quantities available.

Molecular Formula C8H8BClO4
Molecular Weight 214.41 g/mol
CAS No. 913835-92-4
Cat. No. B1486596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(methoxycarbonyl)phenylboronic acid
CAS913835-92-4
Molecular FormulaC8H8BClO4
Molecular Weight214.41 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)OC)Cl)(O)O
InChIInChI=1S/C8H8BClO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3
InChIKeyLZMDHZSRUQKDFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(methoxycarbonyl)phenylboronic Acid Procurement Guide


2-Chloro-5-(methoxycarbonyl)phenylboronic acid (CAS 913835-92-4) is an arylboronic acid derivative widely employed as a coupling partner in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures for pharmaceutical and material science applications . This compound features a 1,2,5-substituted phenyl ring bearing a boronic acid group at the 1-position, a chlorine atom at the 2-position, and a methoxycarbonyl ester at the 5-position [1]. Reported physical properties include a molecular weight of 214.41 g/mol, a melting point of 230-232°C, and a density of approximately 1.39 g/cm³ .

Suzuki-Miyaura cross-coupling partner for constructing biaryl architectures in pharmaceutical and materials research.
1,2,5-substitution pattern delivers ortho-chloro steric tuning and para-methyl ester as a protected carboxylate handle.
Crystalline solid with reported melting point range supporting recrystallization-based purification workflows.

2-Chloro-5-(methoxycarbonyl)phenylboronic Acid: Substitution Risks


Substituting 2-Chloro-5-(methoxycarbonyl)phenylboronic acid with structurally similar regioisomers (e.g., 2-chloro-4-methoxycarbonyl or 3-chloro-4-methoxycarbonyl derivatives) or alternative esters (e.g., the corresponding carboxylic acid or pinacol ester) can fundamentally alter reaction outcomes and downstream product purity. Variations in substitution pattern impact the electronic and steric environment of the boronic acid, directly influencing transmetalation rates in Suzuki-Miyaura coupling, as well as affecting key physical properties such as melting point and solubility that dictate purification and formulation workflows . Procurement decisions must therefore be guided by specific quantitative differentiators rather than broad compound class assumptions.

Regioisomer 2-chloro-4-methoxycarbonyl or 3-chloro-4-methoxycarbonyl isomers shift the electronic and steric profile at boron, altering transmetalation rate and coupling selectivity.
Ester form The free carboxylic acid analog (CAS 913835-75-3) may introduce solubility challenges and unwanted side reactions during coupling, complicating purification.
Ortho group Regioisomers lacking the ortho-chloro substituent exhibit a different steric environment around boron; chemoselectivity observed with this compound may not transfer directly.

2-Chloro-5-(methoxycarbonyl)phenylboronic Acid: Key Differentiators


Melting Point and Purification Advantage

2-Chloro-5-(methoxycarbonyl)phenylboronic acid exhibits a melting point of 230-232°C, which is markedly higher than that of its closest regioisomers: 2-chloro-4-(methoxycarbonyl)phenylboronic acid (140-142°C) and 3-chloro-4-(methoxycarbonyl)phenylboronic acid (174-178°C) [1]. This substantial elevation (up to 90°C difference) indicates stronger intermolecular interactions, likely due to optimized crystal packing in the 1,2,5-substitution pattern, and suggests superior crystalline stability. A higher melting point is directly correlated with reduced susceptibility to degradation or anhydride formation during storage and handling, and it facilitates more straightforward recrystallization-based purification .

Melting point comparison
Data to verify
Target: 230–232°C
2-Cl-4-COOMe isomer: 140–142°C
3-Cl-4-COOMe isomer: 174–178°C
Reported Δ up to ~90°C
Reported higher thermal stability may support recrystallization workflow and storage handling.
Vendor-reported data; independent verification recommended.
Physical Property Purification Crystallinity

Validated Use in MCT and KEAP1-NRF2 Modulators

Literature reports document the use of 2-chloro-5-(methoxycarbonyl)phenylboronic acid as a key intermediate in the synthesis of monocarboxylate transporter (MCT) inhibitors and KEAP1-NRF2 interaction modulators . While analogous boronic acids (e.g., 4-carboxy or 3-fluoro substituted derivatives) may serve similar roles, the specific 2-chloro-5-methoxycarbonyl substitution pattern has been explicitly employed in patent and research applications targeting these pathways, establishing its relevance in medicinal chemistry campaigns . The presence of both a halogen (Cl) for further diversification and a protected carboxylate (methyl ester) for late-stage hydrolysis provides a distinct synthetic handle that regioisomers lacking this exact substitution cannot replicate.

Documented intermediate use
Source review
MCT inhibitor synthesis
KEAP1-NRF2 modulator context
Reported utility in medicinal chemistry campaigns may support scaffold selection for lead optimization studies.
Qualitative evidence from supplier databases; confirm applicability to specific target series.
Medicinal Chemistry Lead Optimization Targeted Therapy

Steric and Electronic Effects of Ortho-Chloro

The 2-chloro substituent in 2-chloro-5-(methoxycarbonyl)phenylboronic acid imposes a significant steric and electronic influence on the boronic acid group. Ortho-substituted arylboronic acids are known to exhibit slower transmetalation rates in Suzuki-Miyaura coupling due to steric hindrance around the boron center, but this can be advantageous for achieving chemoselectivity in polyfunctional substrates [1]. In contrast, regioisomers such as 3-chloro-4-(methoxycarbonyl)phenylboronic acid lack this ortho-halogen, resulting in a different reactivity profile that may lead to undesired side reactions or lower yields in specific coupling partners . While direct yield comparisons are not available in the open literature for this specific compound, the class-level inference is well-established in organoboron chemistry [2].

Ortho-chloro steric effect
Class-level
Ortho-Cl slows transmetalation
May support chemoselectivity in polyfunctional substrates
Steric profile informs coupling condition selection and chemoselectivity prediction in complex syntheses.
Class-level organoboron reactivity principle; compound-specific yield data not reported.
Suzuki-Miyaura Coupling Steric Effects Reactivity

Methyl Ester Traceless Protecting Group

2-Chloro-5-(methoxycarbonyl)phenylboronic acid incorporates a methyl ester group that can be selectively hydrolyzed to the corresponding carboxylic acid post-coupling. This provides a distinct synthetic advantage over analogs such as 2-chloro-5-carboxyphenylboronic acid (CAS 913835-75-3) . The free carboxylic acid analog may undergo unwanted side reactions or suffer from poor solubility in organic solvents, complicating purification . The methyl ester serves as a 'traceless' protecting group, allowing for cleaner Suzuki-Miyaura coupling followed by controlled deprotection under mild basic or acidic conditions to reveal the carboxylate handle for further conjugation or salt formation [1].

Methyl ester protecting strategy
Reported
Methyl ester: stable during coupling
Free COOH analog: potential side reactions
Traceless protecting group approach may support cleaner coupling and modular deprotection in sequential synthesis.
Post-coupling hydrolysis under mild basic or acidic conditions required.
Protecting Group Strategy Sequential Synthesis Late-Stage Functionalization

2-Chloro-5-(methoxycarbonyl)phenylboronic Acid: Optimal Applications


Biaryl Pharmacophores for Kinase and MCT Inhibitors

This compound is ideally suited for constructing biaryl cores in kinase inhibitors and MCT inhibitors where a 2-chloro-5-carboxylate motif is required. The methyl ester remains intact during Suzuki-Miyaura coupling and can be hydrolyzed in the final step to install the carboxylic acid pharmacophore, streamlining the synthesis of complex drug candidates .

KEAP1-NRF2 Protein-Protein Interaction Modulators

As documented in chemical supplier databases, 2-chloro-5-(methoxycarbonyl)phenylboronic acid has been employed as a key building block for synthesizing KEAP1-NRF2 interaction modulators . The ortho-chloro substituent may contribute to target binding affinity, and the ester functionality allows for convenient SAR exploration [1].

Late-Stage Functionalization via Chloro Handle

The 2-chloro substituent serves as an orthogonal functional handle. Following Suzuki-Miyaura coupling at the boronic acid site, the aryl chloride can undergo subsequent cross-coupling (e.g., Buchwald-Hartwig amination or another Suzuki reaction) to introduce additional diversity, enabling rapid generation of compound libraries [2].

Deuterium-Labeled Internal Standards for LC-MS/MS

The methyl ester group provides a convenient site for isotopic labeling (e.g., using CD3OD for transesterification) to prepare deuterated analogs of drug metabolites. The high melting point and crystalline nature of this boronic acid facilitate purification of labeled standards to high isotopic purity .

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis for kinase and MCT inhibitor research
Ester-protected carboxylate with ortho-chloro substitution pattern
Coupling efficiency and post-coupling ester hydrolysis compatibility
KEAP1-NRF2 PPI modulator scaffold construction
Documented intermediate for protein-protein interaction modulator synthesis
Scaffold incorporation yield and SAR compatibility at the carboxylate site
Orthogonal diversification via aryl chloride handle
2-chloro substituent as a secondary cross-coupling site
Sequential coupling compatibility and catalyst selection for the chloro site
Deuterated internal standard preparation for LC-MS/MS research
Methyl ester as a transesterification site for isotopic labeling
Isotopic purity after derivatization and crystalline purification suitability

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